Product packaging for 2-Amino-6-nitrohexanoic acid(Cat. No.:CAS No. 68314-04-5)

2-Amino-6-nitrohexanoic acid

Cat. No.: B3056015
CAS No.: 68314-04-5
M. Wt: 502.9 g/mol
InChI Key: JIZOONXWVOABDX-WXVAWEFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-6-nitrohexanoic acid is a valuable nitro-amino acid derivative for biochemical research. Its primary researched application is as a potent inhibitor of human arginase I. The binding affinity for this enzyme has been quantified with a Kd of 60 µM using surface plasmon resonance . X-ray crystallography studies at 1.6 Å resolution have elucidated the mechanism of inhibition, showing that the compound binds directly within the enzyme's binuclear manganese cluster through multiple specific nitro-metal coordination interactions . This detailed structural information makes it a crucial tool for enzymology studies, particularly for investigating the function and inhibition of metalloenzymes. The compound is for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H23ClN2O5 B3056015 2-Amino-6-nitrohexanoic acid CAS No. 68314-04-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68314-04-5

Molecular Formula

C28H23ClN2O5

Molecular Weight

502.9 g/mol

IUPAC Name

benzhydryl (6R,7R)-7-benzamido-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C28H23ClN2O5/c29-16-21-17-35-27-22(30-25(32)20-14-8-3-9-15-20)26(33)31(27)23(21)28(34)36-24(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,22,24,27H,16-17H2,(H,30,32)/t22-,27+/m0/s1

InChI Key

JIZOONXWVOABDX-WXVAWEFUSA-N

SMILES

C(CC[N+](=O)[O-])CC(C(=O)O)N

Isomeric SMILES

C1C(=C(N2[C@H](O1)[C@H](C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl

Canonical SMILES

C1C(=C(N2C(O1)C(C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)CCl

sequence

X

Synonyms

(S)-2-amino-6-nitrohexanoic acid
2-amino-6-nitrocaproic acid
2-amino-6-nitrohexanoic acid
6-nitronorleucine

Origin of Product

United States

Chemical Synthesis and Synthetic Methodologies of 2 Amino 6 Nitrohexanoic Acid and Its Analogs

Strategies for the Preparation of 2-Amino-6-nitrohexanoic Acid

The preparation of this compound can be approached through several synthetic routes, often involving the modification of existing amino acid scaffolds or the construction of the carbon backbone with subsequent introduction of the required functional groups. A common precursor for analogous compounds is 2-amino-6-hydroxyhexanoic acid (6-hydroxynorleucine), which can be synthesized from the acid hydrolysis of dihydropyran. publish.csiro.au

One potential strategy involves a multi-step sequence starting from a protected lysine (B10760008) derivative or a related C6-bifunctional compound. For instance, the synthesis of the related compound 6-amidino-2-aminohexanoic acid began with 2-amino-6-hydroxyhexanoic acid. publish.csiro.au The amino group was protected with a benzyloxycarbonyl (Cbz) group, and the carboxyl group was esterified to prevent side reactions like lactone formation. publish.csiro.au The hydroxyl group was then converted to a better leaving group, such as a tosylate, to facilitate nucleophilic substitution with a cyanide ion. Subsequent transformation of the resulting nitrile group would lead to the desired functionality. A similar pathway could be envisioned for this compound, where the hydroxyl group is replaced by a nitro group, potentially via an intermediate halide.

Another approach starts with a compound already containing the nitro group, such as 6-nitrohexanoic acid. sigmaaldrich.com The challenge then becomes the stereoselective introduction of the amino group at the α-position (C2). This can be achieved through methods like α-bromination followed by amination, or through more advanced catalytic asymmetric methodologies.

Enantioselective Synthesis and Stereochemical Control of this compound

Achieving high enantiopurity is critical for the biological evaluation of chiral molecules like this compound. The (S)-enantiomer, for example, has been studied for its interaction with human arginase I. acs.org

Enantioselective synthesis often employs chiral auxiliaries or catalysts. One powerful method for synthesizing non-proteinogenic amino acids with high enantioselectivity involves the use of a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB). google.com This complex can be alkylated with high diastereoselectivity. google.com For the synthesis of (S)-2-Amino-6-nitrohexanoic acid, a suitable alkylating agent would be a 4-nitrobutyl halide. The general procedure involves treating the Ni(II) complex with a strong base to form a nucleophilic glycine enolate equivalent, which then reacts with the alkylating agent. google.com Subsequent hydrolysis of the alkylated complex removes the chiral auxiliary and the metal, yielding the desired enantiomerically enriched amino acid.

Another strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor. Organocatalytic routes, which use small chiral organic molecules as catalysts, have also emerged as powerful tools for the enantioselective synthesis of β-amino acids and could be adapted for α-amino acids. nih.govresearchgate.net For instance, thiourea-catalyzed routes have been developed to produce enantioenriched nitro-compounds that can be subsequently reduced to β-amino acids. nih.gov

Synthesis of Structurally Related Nitro-Amino Acids and Derivatives

The synthesis of nitro-amino acids is a field of significant interest, as the nitro group is a versatile functional group that can be a precursor to other functionalities or can be retained for its own electronic properties. caltech.edumdpi.com

A key reaction for this purpose is the aza-Henry (nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine. thieme-connect.com This method provides a direct route to β-nitro-α-amino acid derivatives. A one-pot, three-component condensation of glyoxylic acid, a nitroalkane, and an amine in water has been described as a straightforward synthesis of β-nitro-α-amino acids. rsc.org

The synthesis of nitrohomoalanine (Nha), a γ-nitro-α-amino acid, has been accomplished by reacting a protected glycine nucleophile with nitroethylene. caltech.edu In contrast, the synthesis of β-nitroalanine (Noa) proved more challenging, with one route involving the reaction of a brominated and protected alanine (B10760859) derivative with methyl nitronate. caltech.edu The table below summarizes different strategies for synthesizing nitro-amino acids.

Target Compound ClassSynthetic MethodKey Reagents/StepsReference
β-Nitro-α-amino acidsOne-pot three-component condensationGlyoxylic acid, nitroalkanes, amines rsc.org
γ-Nitro-α-amino acids (e.g., Nha)Michael additionProtected glycine nucleophile, nitroethylene caltech.edu
β-Nitro-α-amino acids (e.g., Noa)Nucleophilic substitutionProtected brominated alanine, methyl nitronate caltech.edu
Cyclopentane β-amino acidsMichael addition to nitroolefinSugar-derived nitroolefin, tris(phenylthio)methane mdpi.com

Enzymatic Approaches in the Synthesis of Related Hexanoic Acid Derivatives from Precursors

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity.

For the synthesis of chiral amino acids, aminotransferases (transaminases) and dehydrogenases are particularly useful. For example, L-6-hydroxynorleucine was synthesized with over 99% optical purity by the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase from beef liver. nih.gov This enzymatic step converts a keto acid precursor directly into the desired L-amino acid. nih.gov

Variants of the tryptophan synthase β-subunit (TrpB) from Pyrococcus furiosus have been engineered to catalyze the C-C bond formation between serine and various nitroalkanes. acs.org This reaction produces enantioenriched noncanonical amino acids, demonstrating the potential for using nitroalkanes as versatile nucleophiles in biocatalysis. acs.org This approach could theoretically be adapted for the synthesis of this compound by using 1,4-dinitrobutane (B1614805) or a related precursor, although this specific substrate has not been reported.

Lipases are widely used for the synthesis of esters. Lipase (B570770) B from Candida antarctica (CALB) has been used to catalyze the esterification of hexanoic acid with various aromatic alcohols. mdpi.com While this produces esters rather than amino acids, it highlights the utility of enzymes in modifying hexanoic acid derivatives. Similarly, immobilized Rhizomucor miehei lipase has been used to synthesize ethyl hexanoate (B1226103) via a transesterification reaction. oup.com These enzymatic systems could potentially be used to resolve racemic mixtures of this compound esters.

The table below provides an overview of enzymatic reactions relevant to the synthesis of hexanoic acid derivatives.

Target ProductEnzymeReaction TypePrecursor(s)Reference
L-6-HydroxynorleucineGlutamate DehydrogenaseReductive amination2-Keto-6-hydroxyhexanoic acid nih.gov
Noncanonical nitro-amino acidsTryptophan Synthase (TrpB) variantsC-C bond formationSerine, Nitroalkanes acs.org
Ethyl hexanoateRhizomucor miehei LipaseTransesterification (Acidolysis)Hexanoic acid, Ethyl caprate oup.com
Aromatic hexanoate estersCandida antarctica Lipase BEsterificationHexanoic acid, Aromatic alcohols mdpi.com
6-Aminohexanoic acidMixed-species culture (e.g., P. taiwanensis, E. coli)Multi-step biocatalysisCyclohexane nih.gov

Biochemical and Enzymatic Interaction Studies of 2 Amino 6 Nitrohexanoic Acid

Molecular Interactions with Human Arginase I

The study of (S)-2-amino-6-nitrohexanoic acid (ANH) has provided significant insights into its interaction with human arginase I, a binuclear manganese metalloenzyme.

Binding Affinity Determination via Surface Plasmon Resonance (SPR)

Surface plasmon resonance (SPR) has been employed to determine the binding affinity of (S)-2-amino-6-nitrohexanoic acid to human arginase I. acs.orgnih.govacs.org These studies have revealed a dissociation constant (Kd) of 60 μM. acs.orgnih.govacs.org This indicates a moderate binding affinity of the compound for the enzyme. acs.orgnih.govacs.org The determination of this binding affinity is crucial for understanding the potential of ANH as an inhibitor of arginase I. acs.org

Binding Affinity of Arginase I Inhibitors
CompoundBinding Affinity (Kd)Method
(S)-2-Amino-6-nitrohexanoic acid (ANH)60 μMSurface Plasmon Resonance
(S)-2-Amino-6-boronohexanoic acid (ABH)5 nMNot specified
(S)-Aminoheptanedioic acid (AHD)30 mMNot specified
N-hydroxy-L-arginine (NOHA)3.6 μMSurface Plasmon Resonance
nor-N-hydroxy-L-arginine (nor-NOHA)517 nMSurface Plasmon Resonance
L-lysine13 μMNot specified

Elucidation of Nitro-Metal Coordination Interactions in Binuclear Manganese Clusters

X-ray crystallography of the human arginase I-(S)-2-amino-6-nitrohexanoic acid complex, determined at a resolution of 1.6 Å, has unveiled the specific molecular interactions at the active site. acs.orgnih.govacs.orgwwpdb.org The nitro group of ANH engages in multiple coordination interactions with the binuclear manganese cluster of the enzyme. acs.orgnih.govacs.org

Specifically, one oxygen atom of the nitro group bridges the two manganese ions (Mn²⁺A and Mn²⁺B), displacing the metal-bridging hydroxide (B78521) ion that is present in the unliganded enzyme. acs.org The average coordination distance for this bridging interaction is 2.3 Å. acs.org The second oxygen atom of the nitro group chelates Mn²⁺A with an average coordination distance of 2.2 Å. acs.org This coordination pattern, where the nitro group acts as a syn-anti bidentate bridging ligand, is an unusual and significant finding in the study of arginase inhibitors. acs.org

Enzymatic Transformations and Catalysis Involving Nitroalkane Substrates

The enzymatic processing of 6-nitronorleucine, also known as 2-amino-6-nitrohexanoic acid, is a key area of research, particularly concerning the biosynthesis of natural products containing cyclopropane (B1198618) rings. nih.govacs.orgjst.go.jp

Substrate Recognition by Alpha-Ketoglutarate-Dependent Nonheme Iron Enzymes

Alpha-ketoglutarate-dependent nonheme iron enzymes, such as BelL and HrmJ, are responsible for the oxidative cyclization of 6-nitronorleucine. nih.govacs.orgnih.gov A critical step for substrate recognition by these enzymes is the deprotonation of the nitroalkane moiety to form a nitronate. nih.govacs.org This is supported by the finding that a fluorinated substrate analog, which cannot be deprotonated, is not accepted by the enzyme HrmJ. jst.go.jp The development of a negative charge on the substrate appears to be crucial for it to bind to the active site. nih.gov

Mechanistic Investigations of Oxidative Cyclopropanation of 6-Nitronorleucine

The mechanism of oxidative cyclopropanation of 6-nitronorleucine by enzymes like BelL and HrmJ involves several key steps. nih.govjst.go.jp After the initial deprotonation of the substrate to its nitronate form, an iron(IV)-oxo species is thought to abstract a hydrogen atom from the C4 position of the substrate. nih.govacs.orgjst.go.jp This initiates the formation of an intramolecular carbon-carbon bond. nih.govacs.org

Several pathways have been proposed for the subsequent cyclization. jst.go.jp One possibility is a radical addition across the double bond of the nitronate to form a cyclopropane ring with a nitro anion radical, which is then oxidized to the final product. jst.go.jp Another proposed mechanism involves the formation of a hydroxylated intermediate, although some studies suggest this is unlikely. nih.govacs.orgjst.go.jp It is also possible that a carbocation intermediate is formed. nih.gov

Proposed Intermediates in the Oxidative Cyclopropanation of 6-Nitronorleucine
IntermediateDescriptionPlausibility
NitronateDeprotonated form of the substrateHighly likely, crucial for substrate recognition
Carbon RadicalFormed after H-atom abstraction by Fe(IV)-oxoConsidered a key intermediate
Hydroxylated IntermediateFormed via hydroxyl reboundConsidered unlikely by some studies
Carbocation IntermediateFormed by single electron transferAlternative proposed pathway

Analysis of Stereodivergency in Enzyme-Catalyzed Reactions

The enzymes BelL and HrmJ exhibit remarkable stereodivergence in the cyclopropanation of 6-nitronorleucine, producing different diastereomers of 3-(2-nitrocyclopropyl)alanine (Ncpa). nih.govacs.orgjst.go.jp BelL produces (1′S,2′S)-Ncpa, while HrmJ yields (1′R,2′R)-Ncpa, both having trans-cyclopropane rings. nih.govacs.orgjst.go.jp

Further research, including genome mining, has identified homologous enzymes that can produce cis-configured Ncpa products with (1′R,2′S) or (1′S,2′R) stereochemistries. nih.govacs.org By comparing the sequences and structures of these various cyclopropanases, researchers have been able to identify specific amino acid residues that are critical in controlling the stereoselectivity of the cyclopropanation reaction. nih.govacs.orgjst.go.jp

Broader Enzymatic Inhibition Profiles of Related Hexanoic Acid Analogs (e.g., serine proteases)

While studies on this compound have significantly focused on its interaction with arginase, the broader family of hexanoic acid analogs has been investigated for inhibitory activity against a range of other enzymes, most notably serine proteases. These studies reveal that the six-carbon backbone of hexanoic acid serves as a versatile scaffold for designing enzyme inhibitors.

Research into natural and synthetic compounds has shown that derivatives of hexanoic acid can be potent inhibitors of various serine proteases, which are crucial in processes like digestion, blood coagulation, and inflammation. tandfonline.com For instance, certain naturally occurring cyclic depsipeptides, such as micropeptins and aeruginosins isolated from cyanobacteria, incorporate fatty acid units, including hexanoic acid. nih.gov These molecules are known to inhibit trypsin and chymotrypsin (B1334515) types of serine proteases. nih.gov The selectivity of these inhibitors is often determined by the amino acid linked to the fatty acid moiety. nih.gov For example, aeruginosins, which can have a fatty acid at the N-terminus, inhibit trypsin-type serine proteases. nih.gov

One study demonstrated that micropeptin TR1058, a compound containing an amino acid-linked side chain, inhibits chymotrypsin with a half-maximal inhibitory concentration (IC₅₀) of 6.78 µM. nih.gov In the same study, aeruginosin TR642 was found to inhibit trypsin and thrombin with IC₅₀ values of 3.80 µM and 0.85 µM, respectively. nih.gov

Furthermore, the strategic modification of polyphenols by esterification with fatty acids, including hexanoic acid (referred to as caproic acid in some studies), has been explored as a method to create new serine protease inhibitors. tandfonline.com A study investigating polyphenol fatty acid esters found that rutin (B1680289) derivatives esterified with medium to long-chain fatty acids were effective inhibitors of thrombin, urokinase, and trypsin. tandfonline.com

The inhibitory activities of these analogs against various serine proteases are summarized in the table below.

Compound/Analog ClassTarget EnzymeInhibition Data (IC₅₀)
Micropeptin TR1058Chymotrypsin6.78 µM nih.gov
Aeruginosin TR642Trypsin3.80 µM nih.gov
Aeruginosin TR642Thrombin0.85 µM nih.gov
Rutin fatty acid estersThrombin, Urokinase, TrypsinMicromolar range tandfonline.com
Phloridzin estersUrokinase, ThrombinIC₅₀ ~33 µM (Urokinase), 65-75 µM (Thrombin) tandfonline.com
Esculin derivativesElastaseIC₅₀ = 20-60 µM tandfonline.com

Beyond serine proteases, other hexanoic acid analogs have shown inhibitory activity against different enzyme classes. A fluoro analogue of a menadione (B1676200) derivative containing a hexanoic acid chain, 6-[2'-(3'-methyl)-1',4'-naphthoquinolyl]hexanoic acid, acts as a mechanism-based inhibitor (suicide substrate) of human glutathione (B108866) reductase. nih.govfigshare.com This irreversible inactivation occurs with a kinact value of 0.4 ± 0.2 min-1. nih.govfigshare.com Additionally, derivatives of 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline have been identified as potent inhibitors of angiotensin-converting enzyme (ACE), a zinc metalloprotease. acs.org These findings underscore the versatility of the hexanoic acid structure in the design of enzyme inhibitors targeting diverse classes of enzymes.

Structural Biology and Biophysical Characterization of 2 Amino 6 Nitrohexanoic Acid Complexes

X-ray Crystallographic Analyses of Enzyme-Inhibitor Complexes

The three-dimensional structure of (S)-2-amino-6-nitrohexanoic acid in complex with human arginase I has been determined by X-ray crystallography to a high resolution of 1.6 Å. rcsb.orgnih.govproteopedia.orgacs.org This analysis provides a static yet detailed snapshot of the inhibitor bound within the enzyme's active site. The resulting electron density maps clearly define the position and conformation of the inhibitor and its interactions with the protein and the essential binuclear manganese cluster.

The crystallographic data for this complex are deposited in the Protein Data Bank (PDB) under the accession code 3F80 . rcsb.orgenzymes.me.uk Key parameters from the crystallographic analysis are summarized in the table below, indicating a high-quality and reliable structure determination. rcsb.org

Interactive Data Table: Crystallographic Data for Human Arginase I in Complex with (S)-2-amino-6-nitrohexanoic acid (PDB ID: 3F80)

ParameterValueDescription
PDB ID 3F80The unique identifier for the structure in the Protein Data Bank. rcsb.org
Method X-RAY DIFFRACTIONThe experimental method used to determine the structure. rcsb.org
Resolution (Å) 1.60A measure of the level of detail in the crystal structure. rcsb.orgnih.gov
Space Group P 21 21 21The crystallographic space group describing the symmetry of the crystal lattice. washington.edu
Unit Cell Angles (α, β, γ) 90.00°, 90.00°, 90.00°The angles of the unit cell of the crystal. washington.edu
R-value Work 0.147A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org
R-value Free 0.184A cross-validation metric to ensure the R-value is not artificially low due to overfitting of the model. rcsb.org
Ligand ID 6HNThe identifier for (S)-2-amino-6-nitrohexanoic acid in the PDB file. proteopedia.org

This high-resolution structure is foundational for a detailed understanding of the inhibitor's binding mode. It confirms that the inhibitor occupies the active site, where the natural substrate, L-arginine, would normally bind, thereby competitively inhibiting the enzyme.

Detailed Analysis of Molecular Recognition and Active Site Interactions

The crystal structure of the human arginase I-(S)-2-amino-6-nitrohexanoic acid complex reveals a sophisticated network of interactions responsible for its potent and specific binding. nih.gov The binding affinity has been measured using surface plasmon resonance, yielding a dissociation constant (Kd) of 60 μM. rcsb.orgnih.govacs.org The key to its inhibitory action lies in the unique way the nitro group interacts with the enzyme's catalytic center.

The active site of human arginase I contains a binuclear manganese cluster (Mn²⁺A and Mn²⁺B), which is crucial for catalysis. acs.org The (S)-2-amino-6-nitrohexanoic acid inhibitor positions itself such that its terminal nitro group directly coordinates with this manganese cluster. rcsb.orgnih.gov This coordination is a novel binding motif, where the nitro group acts as a metal-bridging ligand, displacing the hydroxide (B78521) ion that is essential for the hydrolysis of L-arginine. acs.orgresearchgate.net

The molecular recognition is further stabilized by a series of hydrogen bonds and electrostatic interactions:

Nitro Group Interactions: The two oxygen atoms of the nitro group form multiple coordination bonds with the Mn²⁺A and Mn²⁺B ions of the binuclear cluster. rcsb.orgnih.gov

α-Amino and α-Carboxylate Groups: The inhibitor's α-amino and α-carboxylate groups, characteristic of its amino acid nature, form critical hydrogen bonds with surrounding active site residues. These interactions anchor the inhibitor in a conformation that is optimal for the nitro group to engage the metal center. mdpi.com This mimics the binding of the natural substrate, L-arginine, ensuring high affinity for the active site. mdpi.com

These multiple points of contact—coordination with the manganese ions and hydrogen bonding with the protein backbone and side chains—collectively account for the stable and specific inhibition of arginase by 2-amino-6-nitrohexanoic acid.

Conformational Dynamics and Flexibility in Protein Binding Contexts

While X-ray crystallography provides a static image, the process of an inhibitor binding to an enzyme is inherently dynamic. The binding of (S)-2-amino-6-nitrohexanoic acid to arginase involves conformational adjustments in both the inhibitor and the enzyme.

The inhibitor itself possesses significant conformational flexibility due to its hexanoic acid chain. This flexibility allows the aliphatic chain to adopt a specific torsion that optimally positions the terminal nitro group for interaction with the binuclear manganese cluster deep within the active site. mdpi.com The final bound state observed in the crystal structure represents the most energetically favorable conformation achieved through this dynamic process.

Therefore, the high-resolution crystal structure is the result of a dynamic interplay where the inhibitor explores conformational space to find the best fit, and the enzyme active site fine-tunes its structure to achieve optimal binding. This dynamic process is fundamental to the molecular recognition and inhibitory function of this compound.

Metabolic and Biochemical Pathway Investigations

Context within General Amino Acid Metabolism

2-Amino-6-nitrohexanoic acid is a synthetic, non-proteinogenic α-amino acid. ebi.ac.uk This means that while it shares the basic structure of an amino acid, it is not one of the 20 common amino acids used to build proteins in organisms. Its structure is based on a hexanoic acid backbone, with an amino group at the second carbon (the alpha-carbon) and a nitro group at the sixth carbon. nih.gov The systematic name for the core structure, 2-aminohexanoic acid, is also known as norleucine. wikipedia.org

While not a direct participant in primary metabolic pathways in the same way as proteinogenic amino acids, its structural similarity to naturally occurring amino acids allows it to interact with enzymes involved in amino acid metabolism. acs.orgnih.gov Specifically, its structure mimics that of L-arginine, a key amino acid in various metabolic processes, including the urea (B33335) cycle. frontiersin.org This mimicry is central to its biochemical significance.

The general metabolism of amino acids involves processes of biosynthesis, degradation, and interconversion, which are fundamental to nitrogen balance and the production of energy and various bioactive molecules. proteincentre.com Non-proteinogenic amino acids like this compound are often studied for their potential to modulate these pathways by acting as inhibitors or alternative substrates for enzymes that typically process common amino acids. acs.orgnih.gov

Potential Involvement in Urea Cycle Metabolism via Arginase Activity Modulation

The primary area of investigation for this compound is its interaction with the urea cycle, a critical metabolic pathway for the disposal of excess nitrogen in mammals. nih.gov The key enzyme in this context is arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.govresearchgate.net There are two main isoforms of this enzyme, arginase I (found predominantly in the liver) and arginase II (found in extrahepatic tissues). nih.gov

This compound, specifically the (S)-enantiomer, has been identified as an inhibitor of human arginase I. nih.gov Its inhibitory action stems from its ability to bind to the active site of the enzyme. The nitro group of (S)-2-amino-6-nitrohexanoic acid engages in multiple coordination interactions with the binuclear manganese cluster that is essential for the catalytic activity of arginase. nih.gov This binding prevents the enzyme from processing its natural substrate, L-arginine, thereby modulating the urea cycle.

The inhibition of arginase has broader implications beyond the urea cycle itself. By limiting the conversion of L-arginine to ornithine and urea, more L-arginine becomes available for other metabolic pathways. frontiersin.org One of the most significant of these is the production of nitric oxide (NO) by nitric oxide synthase (NOS). frontiersin.org The competition for L-arginine between arginase and NOS is a critical regulatory point in many physiological processes. acs.org Therefore, by inhibiting arginase, this compound can indirectly influence NO signaling. frontiersin.org

Table 1: Research Findings on Arginase Inhibition

Compound Target Enzyme Binding Affinity (Kd) Key Finding
(S)-2-Amino-6-nitrohexanoic acid Human Arginase I 60 µM Binds to the binuclear manganese cluster through multiple nitro-metal coordination interactions. nih.gov

Advanced Analytical Methodologies for 2 Amino 6 Nitrohexanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the isolation and measurement of 2-Amino-6-nitrohexanoic acid from complex biological matrices. Various high-performance liquid chromatography (HPLC) and mass spectrometry-based methods are tailored for the specific analytical challenges posed by this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies for Amino Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of amino acids, including this compound. liberty.educhromatographyonline.comnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed method, often requiring pre-column derivatization to enhance the detection of amino acids that lack a strong chromophore. cerealsgrains.orggoums.ac.ir Derivatizing agents such as o-phthalaldehyde (B127526) (OPA) in combination with a thiol like 3-mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC) can be used to create fluorescent derivatives that are readily detectable. liberty.edugoums.ac.ir The choice of the derivatizing agent and the stationary phase, typically a C18 column, are critical for achieving optimal separation.

For instance, a gradient RP-HPLC method might utilize two solvents, such as a methanol (B129727) and sodium acetate (B1210297) mixture, to effectively separate a variety of amino acids. goums.ac.ir The detection is often performed using a fluorescence detector, which offers high sensitivity. chromatographyonline.com The establishment of a standard curve by running known concentrations of the amino acid is crucial for accurate quantification. liberty.edu

ParameterTypical ConditionSource
Column Reversed-phase C18
Detection Fluorescence chromatographyonline.com
Derivatization o-phthalaldehyde (OPA) / 3-mercaptopropionic acid (3-MPA) goums.ac.ir
Mobile Phase Gradient of methanol and sodium acetate buffer goums.ac.ir

Liquid Chromatography-Mass Spectrometry (LC/MS) Applications for High-Sensitivity Analysis

For enhanced sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC/MS/MS) are invaluable tools. These techniques are particularly useful for analyzing amino acids in complex biological fluids. nih.gov LC/MS/MS methods often employ multiple reaction monitoring (MRM) in positive ion mode for the precise quantification of individual amino acids. nih.gov This approach has been successfully used to quantify a range of amino acids in small volumes of plasma. nih.gov

The chromatographic separation is typically achieved on specialized amino acid columns, such as the Intrada Amino Acid column, using a gradient elution with mobile phases like ammonium (B1175870) formate (B1220265) in water and an organic mixture of acetonitrile, water, and formic acid. nih.gov The high sensitivity of LC/MS allows for the detection of low-abundance amino acids and their metabolic products. sciex.com

Chiral Separation Techniques for Enantiomers

Distinguishing between the enantiomers (D- and L-isomers) of this compound is critical, as they can exhibit different biological activities. Chiral separation can be achieved through several methods. One approach involves the use of chiral derivatizing reagents, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), which converts the enantiomers into diastereomers that can be separated on a conventional reversed-phase column. nih.gov

Another powerful technique is the use of chiral stationary phases (CSPs) in HPLC. sigmaaldrich.com For example, cyclodextrin-based columns have been shown to be effective for the enantiomeric separation of various amino acids. sigmaaldrich.comnih.gov The choice of the chiral selector and mobile phase composition are key to achieving successful separation. sigmaaldrich.com

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of this compound and its derivatives.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amino acids. rsc.orgnih.gov In positive ion mode, ESI-MS can be used to confirm the molecular weight of this compound by detecting the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) experiments can provide further structural information by fragmenting the parent ion and analyzing the resulting product ions. unito.it This fragmentation pattern is often dependent on the structure of the amino acid. unito.it

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is particularly useful for confirming the identity of novel compounds or for distinguishing between molecules with very similar masses. researchgate.net

Biophysical Techniques for Studying Molecular Interactions

Understanding how this compound interacts with its biological targets is crucial for elucidating its mechanism of action.

Surface Plasmon Resonance (SPR) is a label-free technique used to study the kinetics and affinity of molecular interactions in real-time. It has been employed to investigate the binding of (S)-2-amino-6-nitrohexanoic acid to human arginase I. nih.govacs.org In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal at different analyte concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. For the interaction between (S)-2-amino-6-nitrohexanoic acid and human arginase I, a dissociation constant (Kd) of 60 μM was determined using SPR. nih.govacs.org

TechniqueApplication for this compoundKey FindingSource
Surface Plasmon Resonance (SPR) Studying the binding affinity to human arginase I.Determined a dissociation constant (Kd) of 60 μM for the (S)-enantiomer. nih.govacs.org

These advanced analytical and biophysical techniques provide a powerful toolkit for the comprehensive study of this compound, from its fundamental chemical properties to its complex biological interactions.

Research Applications of 2 Amino 6 Nitrohexanoic Acid and Its Derivatives

Utility as a Molecular Probe in Chemical Biology Research

A primary research application of 2-Amino-6-nitrohexanoic acid is its use as a molecular probe to investigate the structure and function of metalloenzymes. mdpi.comescholarship.orgacs.orgupenn.edu Specifically, the (S)-enantiomer, (S)-2-amino-6-nitrohexanoic acid, has been instrumental in studying human arginase I, a binuclear manganese metalloenzyme involved in the urea (B33335) cycle. mdpi.comnih.govacs.org

Researchers have utilized this compound to understand enzyme-inhibitor interactions at a molecular level. nih.gov The nitro group of (S)-2-amino-6-nitrohexanoic acid is capable of engaging in coordination interactions with the binuclear manganese cluster located in the active site of arginase. mdpi.comnih.govacs.org This interaction displaces the metal-bridging hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity. researchgate.net

Crystallographic studies have provided high-resolution insights into how the molecule binds within the enzyme's active site. The X-ray crystal structure of the human arginase I-(S)-2-amino-6-nitrohexanoic acid complex has been determined at a resolution of 1.6 Å, revealing the specific coordination between the nitro group and the manganese ions. nih.govacs.orgacs.org This detailed structural information is invaluable for the rational design of more potent and selective arginase inhibitors. acs.orgmdpi.com

The binding affinity of (S)-2-amino-6-nitrohexanoic acid for human arginase I has been quantified using surface plasmon resonance, with a dissociation constant (Kd) reported to be 60 μM. nih.govacs.orgacs.org This moderate affinity allows it to serve as a useful tool for competitive binding assays and for validating the binding modes of other potential inhibitors. mdpi.combenthamscience.com The study of such molecular probes contributes to a deeper understanding of the catalytic mechanisms of metalloenzymes and provides a foundation for the development of therapeutic agents targeting these enzymes. escholarship.orgacs.org

Compound Target Enzyme Binding Affinity (Kd) Key Interaction Research Application
(S)-2-Amino-6-nitrohexanoic acidHuman Arginase I60 μM nih.govacs.orgacs.orgNitro-metal coordination mdpi.comnih.govacs.orgMolecular probe for enzyme active site studies mdpi.comupenn.edu

Integration as Linkers and Structural Elements in Modified Peptides and Bioconjugates for Research

While the related compound 6-aminohexanoic acid is widely used as a flexible linker in peptide and bioconjugate chemistry, there is currently a lack of available scientific literature detailing the specific integration of this compound as a linker or structural element in modified peptides or bioconjugates for research purposes. mdpi.com A text on peptide synthesis mentions this compound in the context of side-chain protection strategies, but not as a component of the final peptide structure. vdoc.pub

Applications in Materials Science Research (e.g., polyamides, functionalized polymers, biosensors)

To date, research detailing the application of this compound in materials science, such as in the synthesis of polyamides, functionalized polymers, or as a component in biosensors, is not present in the available scientific literature. While one patent document includes "this compound" within a broad list of potential chemical structures, it does not provide any specific examples or data related to its use in the creation of new materials. google.com The development of biosensors has been mentioned in the context of arginase activity, where inhibitors of the enzyme are relevant, but this does not constitute a direct materials science application of the compound itself. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Docking and Simulation of Enzyme-Ligand Interactions

Molecular docking studies have been instrumental in elucidating the mechanism by which 2-Amino-6-nitrohexanoic acid inhibits specific enzymes. A significant body of research has focused on its interaction with human arginase I, a binuclear manganese metalloenzyme.

The (S)-enantiomer of this compound has been identified as an inhibitor of human arginase I, with a binding affinity (dissociation constant, Kd) of 60 μM as determined by surface plasmon resonance. researchgate.netnih.gov X-ray crystallography of the enzyme-inhibitor complex, resolved to 1.6 Å, provides a detailed atomic-level view of this interaction. researchgate.netnih.govnih.gov These structural studies reveal that the inhibitor binds in the enzyme's active site, where the nitro group directly engages with the binuclear manganese cluster. researchgate.net This interaction is a key feature of its inhibitory activity, involving multiple nitro-metal coordination bonds. researchgate.netnih.gov The crystal structure shows the nitro group chelating the manganese ions, which is a critical aspect of its binding mode. researchgate.net This detailed structural information is invaluable for understanding how the inhibitor functions and for designing new, potentially more potent, arginase inhibitors. wgtn.ac.nz

Molecular Docking and Crystallography Data for (S)-2-Amino-6-nitrohexanoic acid with Human Arginase I
ParameterValue/DescriptionSource
Target EnzymeHuman Arginase I researchgate.net
Binding Affinity (Kd)60 μM researchgate.netnih.gov
Crystallography MethodX-RAY DIFFRACTION nih.gov
Resolution1.60 Å nih.govnih.gov
Key InteractionMultiple nitro-metal coordination interactions with the binuclear manganese cluster. researchgate.net
PDB ID3F80 nih.gov

Quantum Mechanical Calculations for Reaction Mechanisms and Electronic Structure

While specific quantum mechanical (QM) studies exclusively on this compound are not extensively documented in the provided results, the principles are well-established through research on related nitroalkanes and amino acids. QM methods like Density Functional Theory (DFT) and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are used to explore reaction mechanisms and electronic properties. nih.govpnas.orgresearchgate.net

For instance, QM/MM studies on the enzyme nitroalkane oxidase have investigated the proton transfer reaction from nitroethane, a simple nitroalkane. nih.govpnas.org These calculations help elucidate how the enzyme's active site stabilizes the transition state, effectively lowering the reaction's activation energy barrier compared to the same reaction in water. nih.govpnas.org Such studies often analyze the charge distribution, rehybridization of carbon centers, and the role of quantum tunneling in the reaction. nih.gov

DFT calculations are frequently employed to analyze the electronic structure of molecules containing nitro and amino groups. researchgate.netresearchgate.net These computations can determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP). researchgate.netresearchgate.netnih.gov The MEP surface, for example, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting sites of interaction. researchgate.netresearchgate.net For a molecule like this compound, such calculations could provide deep insights into the reactivity of the nitro group and its role in binding to metallic centers in enzymes. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Rational Design

Structure-Activity Relationship (SAR) modeling combines experimental binding data and computational insights to guide the rational design of more effective molecules. For inhibitors of metalloenzymes like arginase, SAR studies focus on optimizing the interaction with the active site metals and surrounding amino acid residues.

The development of arginase inhibitors has progressed through careful SAR studies, moving from early amino acid inhibitors to more potent molecules like N-hydroxy-nor-arginine (nor-NOHA) and later to boronic acid analogues such as 2(S)-amino-6-boronohexanoic acid (ABH). researchgate.net These studies highlight the importance of the side chain's length and the nature of the functional group that interacts with the manganese ions. researchgate.netnih.gov

For this compound, the key SAR finding is the critical role of the terminal nitro group in coordinating the manganese ions within the arginase active site. researchgate.net This interaction is a primary determinant of its inhibitory activity. Furthermore, studies on other series of arginase inhibitors have shown a clear correlation between inhibitor potency and the length of the carbon linker. nih.gov The highest efficacy is often observed when the inhibitor's side chain has the same length as the natural substrate, L-arginine, a principle that holds true for the six-carbon backbone of this compound. nih.gov

Rational design strategies for nitro-containing compounds also consider the potential for the nitro group to be associated with toxicity. nih.gov Medicinal chemistry campaigns on other nitro-containing inhibitors have explored strategies like positional scanning of the nitro group or its complete substitution with other functional groups to mitigate toxicity while maintaining or improving inhibitory activity. nih.gov Such SAR-guided optimization is essential for progressing a lead compound toward a viable therapeutic candidate.

Future Directions and Emerging Research Avenues

Exploration of Novel Enzymatic Targets and Pathways for 2-Amino-6-nitrohexanoic Acid

A primary avenue for future research lies in the comprehensive exploration of novel enzymatic targets and metabolic pathways for this compound. The presence of the nitro group, a strong electron-withdrawing moiety, suggests that this compound could interact with a variety of biological molecules. nih.govmdpi.com

The nitro group can be reduced within cells by enzymes known as nitroreductases to form nitroso, N-hydroxylamino, and ultimately amino groups. nih.gov This metabolic activation can be a critical step. For instance, the reduction of some nitro compounds is essential for their biological activity. nih.govmdpi.com Therefore, identifying specific nitroreductases or other enzymes that metabolize this compound is a key research goal. These enzymes could include NADPH: P450 oxidoreductase, NAD(P)H-quinone oxidoreductase, and others that can donate electrons to the nitro group. nih.gov

Furthermore, research into how this compound and its metabolites influence cellular signaling pathways is warranted. Nitro-containing compounds can release nitric oxide (NO) under certain conditions or generate reactive oxygen species, thereby affecting oxidative stress mechanisms within the cell. nih.govnih.gov Investigating these effects could reveal novel therapeutic applications or toxicological profiles.

Future research could focus on the following:

Identifying specific enzymes that recognize and process this compound.

Elucidating the metabolic fate of the compound within various cell types.

Investigating the impact of the compound and its metabolites on cellular signaling and oxidative stress.

Development of Advanced Synthetic Strategies for Complex Derivatives

The development of advanced synthetic strategies to create complex derivatives of this compound is another critical research direction. While classical methods for synthesizing unnatural amino acids exist, they often have limitations, such as the use of toxic reagents. bioascent.com Modern synthetic methodologies offer pathways to more complex and diverse derivatives. bioascent.comnih.govnih.gov

Recent advances in synthetic chemistry, such as metallaphotoredox catalysis and visible-light-mediated reactions, provide powerful tools for creating novel amino acid structures under mild conditions. princeton.edusioc-journal.cn These methods could be adapted to generate a library of this compound derivatives with varied functionalities. For example, modifications could be made to the alkyl chain or the amino and carboxylic acid groups to alter the compound's physicochemical properties and biological activity.

Key areas for synthetic development include:

Enantioselective synthesis to produce optically pure isomers, which is crucial for studying biological interactions. princeton.edu

Introduction of diverse functional groups to the hexanoic acid backbone to probe structure-activity relationships. bioascent.com

Development of one-pot procedures to streamline the synthesis of complex derivatives, making them more accessible for research. bioascent.com

Integration into High-Throughput Screening Platforms for Mechanistic Studies

The integration of this compound and its derivatives into high-throughput screening (HTS) platforms will be instrumental in elucidating their mechanisms of action and identifying new biological targets. acs.orgnih.govnih.gov HTS allows for the rapid testing of large numbers of compounds against various biological assays, accelerating the discovery process. asm.org

By employing HTS, researchers can screen libraries of this compound derivatives against panels of enzymes, receptors, and cell lines to identify novel interactions. researchgate.net For example, a screening platform could be designed to identify compounds that inhibit specific enzymes involved in disease pathways or that modulate protein-protein interactions. asm.org

Future HTS campaigns could be designed to:

Screen for inhibitors of enzymes beyond arginase, such as other metalloenzymes or enzymes involved in nitrogen metabolism. uomustansiriyah.edu.iq

Identify compounds that affect cell viability, proliferation, or other cellular phenotypes in various disease models.

Utilize advanced screening technologies , such as fluorescence-based assays or label-free detection methods, to gain deeper insights into the compound's mechanism of action. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research as Tool Compounds

This compound and its derivatives have significant potential as tool compounds in chemical biology and medicinal chemistry research. scbt.com Unnatural amino acids are valuable for probing biological systems and for developing new therapeutic agents. bioascent.comnih.gov

As a tool compound, this compound can be used to study the role of specific amino acid residues in enzyme active sites or to investigate the substrate specificity of enzymes. The nitro group can serve as a useful spectroscopic probe or as a handle for further chemical modification.

In medicinal chemistry, the unique properties of the nitro group can be exploited in drug design. mdpi.com For instance, the electron-withdrawing nature of the nitro group can enhance a molecule's interaction with its biological target. nih.gov Furthermore, the potential for bioreductive activation makes nitro-containing compounds attractive as prodrugs that are selectively activated in specific tissues or under particular conditions, such as hypoxia. mdpi.com

Future applications in these fields could include:

Incorporation into peptides to study peptide structure and function or to create peptides with enhanced stability or novel biological activities. mdpi.commedchemexpress.com

Development as probes for identifying and characterizing new drug targets.

Design of novel therapeutic agents that leverage the unique chemical properties of the nitro group for targeted drug delivery or activation. mdpi.com

Q & A

Q. What are the established synthetic routes for producing enantiomerically pure (S)-2-amino-6-nitrohexanoic acid?

To synthesize (S)-2-amino-6-nitrohexanoic acid with high enantiomeric purity, asymmetric synthesis or chiral resolution methods are recommended. Zakharian et al. (2008a) employed a multi-step process involving stereoselective epoxidation and nitro group introduction, followed by chromatographic purification to isolate the (S)-enantiomer . Key steps include:

  • Use of chiral auxiliaries or catalysts to control stereochemistry.
  • Characterization of intermediates via 1^1H/13^{13}C NMR and polarimetry to confirm enantiopurity.

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of 2-amino-6-nitrohexanoic acid?

X-ray crystallography is critical for resolving its binding interactions with metalloenzymes like arginase I, as demonstrated in the crystal structure showing nitro-metal coordination . Complementary methods include:

  • NMR spectroscopy : To confirm proton environments and dynamic behavior.
  • Infrared (IR) spectroscopy : To identify functional groups (e.g., nitro, carboxylate).
  • Mass spectrometry : For molecular weight validation and fragmentation patterns.

Q. What standardized protocols exist for measuring the inhibitory activity of this compound against arginase isoforms?

Inhibition assays typically use a continuous spectrophotometric method monitoring urea production from L-arginine hydrolysis. Key steps:

  • Prepare recombinant human arginase I in Tris-HCl buffer (pH 7.4) with Mn2+^{2+} .
  • Pre-incubate the enzyme with varying inhibitor concentrations (e.g., 10–100 μM).
  • Quantify urea via the diacetyl monoxime/thiosemicarbazide method at 520 nm.
  • Calculate KiK_i values using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How does the nitro group in this compound facilitate coordination with the binuclear manganese cluster in human arginase I?

The nitro group forms dual coordination bonds with the Mn2+^{2+} ions in the active site, as shown in the crystal structure (PDB: 3KV4). The nitro oxygen atoms bridge the two metal ions, displacing hydroxide ligands critical for catalysis. This interaction stabilizes the inhibitor-enzyme complex, reducing kcatk_{\text{cat}} by >90% .

Q. What methodological considerations are critical when comparing inhibitory potency (KiK_iKi​) values of this compound across different experimental systems?

Discrepancies in reported KiK_i values (e.g., 60 μM in one study vs. other values) may arise from:

  • Enzyme source : Recombinant vs. tissue-extracted arginase.
  • Metal ion pre-treatment : Mn2+^{2+} activation time and concentration.
  • Buffer conditions : pH (optimum 7.4–9.0) and ionic strength.
  • Assay temperature : Activity varies between 25°C (standard) and 37°C (physiological) .

Q. What experimental strategies can elucidate the role of stereochemical configuration in the inhibitory activity of this compound derivatives?

  • Synthesize both (R)- and (S)-enantiomers via chiral pool synthesis or enzymatic resolution.
  • Test enantiomers in parallel arginase inhibition assays.
  • Compare binding modes using molecular docking simulations (e.g., AutoDock Vina) and crystallography. Zakharian et al. (2008b) confirmed the (S)-enantiomer’s superior activity due to optimal nitro-metal coordination .

Q. How can researchers design experiments to investigate synergistic inhibition effects between this compound and other arginase-targeting compounds?

Use combination index (CI) analysis:

  • Test inhibitors (e.g., nor-NOHA, boronic acid derivatives) individually and in combination.
  • Calculate CI values using the Chou-Talalay method:
    • CI < 1: Synergy
    • CI = 1: Additivity
    • CI > 1: Antagonism
  • Validate synergism via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.